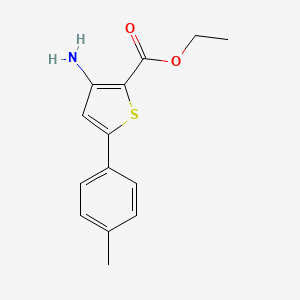

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

説明

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate (CAS: 37572-22-8, MFCD06653297) is a thiophene-based compound with a 4-methylphenyl substituent at the 5-position and an ester group at the 2-position. This structural framework places it within a broader class of 3-aminothiophene carboxylates, which are pivotal intermediates in medicinal and materials chemistry. The compound is synthesized via multi-step routes, often involving condensation and cyclization reactions, and is commercially available with purities up to 95% .

Thiophene derivatives are renowned for their versatility, serving as precursors for pharmaceuticals, dyes, and functional materials. The 3-amino and ester groups in this compound enhance its reactivity, enabling participation in cyclization, substitution, and coupling reactions.

特性

IUPAC Name |

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZOTASEBVECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405841 | |

| Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37572-22-8 | |

| Record name | ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical and widely used method for synthesizing 2-aminothiophenes. It involves the condensation of:

- An α-methylene carbonyl compound (e.g., ethyl acetoacetate or its derivatives),

- An α-cyano ester (e.g., ethyl cyanoacetate),

- Elemental sulfur,

under basic conditions to form the thiophene ring with an amino substituent at position 3.

For ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, the 4-methylphenyl group is introduced via the α-methylene carbonyl precursor bearing the 4-methylphenyl substituent. The reaction proceeds as follows:

- The α-methylene carbonyl compound with the 4-methylphenyl substituent condenses with ethyl cyanoacetate and sulfur in the presence of a base such as sodium ethoxide or potassium tert-butoxide.

- The reaction is typically carried out in ethanol or another suitable solvent at reflux temperature.

- The product precipitates or can be isolated by extraction and purified by recrystallization.

This method is favored for its simplicity, moderate to good yields, and the ability to introduce various substituents on the thiophene ring by varying the starting materials.

Synthesis via α,β-Dihalogenonitriles and Thioglycolic Acid Esters

An alternative preparation method involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkaline condensing agents such as alkali metal alkoxides. This method was described in patent literature for the preparation of 3-aminothiophene-2-carboxylic acid esters, including derivatives with aryl substituents at position 5.

- The α,β-dihalogenonitrile (where halogen = Cl or Br) bearing the 4-methylphenyl substituent is reacted with ethyl thioglycolate (HS-CH2-COOEt) in the presence of sodium ethoxide or potassium ethoxide.

- The reaction proceeds via nucleophilic substitution and cyclization to form the thiophene ring.

- The resulting ethyl 3-aminothiophene-2-carboxylate derivative crystallizes from solvents such as ethanol or methanol.

- Purification is achieved by recrystallization, yielding the compound as colorless or pale yellow needles.

This method allows for the preparation of this compound with good purity and yields around 60-70% under optimized conditions.

Esterification and Functional Group Transformations

In some synthetic routes, the carboxylic acid form of 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid is first prepared and then esterified with ethanol under acidic conditions (e.g., HCl gas or sulfuric acid catalysis) to yield the ethyl ester.

- The esterification is typically performed by refluxing the acid with excess ethanol and an acid catalyst.

- The reaction time ranges from 2 to 6 hours depending on conditions.

- The product is isolated by neutralization and extraction, followed by recrystallization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or dry chloroform | Ethanol preferred for Gewald reaction |

| Base | Sodium ethoxide, potassium tert-butoxide | Used to generate enolate and promote cyclization |

| Temperature | Reflux (60–80 °C) | Ensures completion of condensation |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization from ethanol or methanol | Yields colorless or pale yellow needles |

| Yield | 60–70% | Dependent on substituents and reaction scale |

- The compound crystallizes as colorless to pale yellow needles with melting points reported around 104–125 °C depending on purity and solvent of crystallization.

- Spectroscopic characterization includes:

- ¹H NMR: Signals corresponding to ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm), aromatic protons of the 4-methylphenyl group (~7.0–7.5 ppm), and amino protons (~5.0–5.5 ppm broad singlet).

- IR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹, N–H stretch around 3300–3500 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~261 g/mol.

- The compound’s stability under various conditions makes it suitable for further synthetic transformations and applications in pharmaceutical intermediates and materials science.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Gewald Reaction | α-Methylene carbonyl (4-methylphenyl substituted), ethyl cyanoacetate, sulfur | Base (NaOEt), ethanol, reflux | 60–70 | Simple, versatile, widely used |

| α,β-Dihalogenonitrile + Thioglycolic Acid Ester | α,β-Dihalogenonitrile (4-methylphenyl substituted), ethyl thioglycolate | Alkali metal alkoxides, ethanol, reflux | 65–70 | Patent method, good purity |

| Esterification of Carboxylic Acid | 3-Amino-5-(4-methylphenyl)thiophene-2-carboxylic acid | Ethanol, acid catalyst, reflux | 70–80 | Used for final ester formation |

The preparation of this compound is well-established through classical synthetic routes such as the Gewald reaction and the reaction of α,β-dihalogenonitriles with thioglycolic acid esters. These methods provide efficient access to the compound with good yields and purity. The choice of method depends on the availability of starting materials and desired scale. Analytical data confirm the structure and purity of the compound, supporting its use as a valuable intermediate in pharmaceutical and materials research.

化学反応の分析

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

科学的研究の応用

Pharmaceutical Development

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is primarily recognized for its role as an intermediate in pharmaceutical synthesis . It is particularly valuable in the development of drugs targeting neurological disorders . Studies have shown that derivatives of this compound can exhibit significant biological activity against various diseases, including malaria and cancer.

Case Study: Antimalarial Activity

Research has demonstrated that derivatives of this compound possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the synthesis of new thieno[3,2-d]pyrimidines based on this compound, which showed improved metabolic stability and efficacy compared to existing treatments .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex molecules. It enables researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds with potential therapeutic effects.

Example: Cross-Coupling Reactions

This compound has been employed in palladium-catalyzed cross-coupling reactions, which are crucial for constructing carbon-carbon and carbon-nitrogen bonds in organic molecules .

Material Science

The compound can be incorporated into polymer formulations , enhancing the properties of materials used in electronics and coatings. Its unique structure allows it to improve thermal stability and electrical conductivity when used as an additive in polymer matrices.

Agricultural Chemicals

There is potential for this compound in formulating agrochemicals , contributing to the development of more effective pesticides and herbicides. Its application could lead to improved efficacy against pests while minimizing environmental impact.

Biological Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding , aiding in the discovery of new therapeutic targets. Its ability to interact with biological systems makes it a valuable tool in drug discovery.

Case Study: Enzyme Inhibition

A study investigating enzyme inhibitors found that derivatives of this compound displayed significant inhibitory activity against specific enzymes involved in disease processes, suggesting its potential as a lead compound for further drug development .

Comparative Data Table

作用機序

The mechanism of action of ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Key Observations :

Structural and Physical Properties

Crystallographic studies reveal planar thiophene cores with substituents influencing packing and hydrogen bonding:

Insights :

Comparative Analysis :

- Chlorophenyl derivatives exhibit superior anticancer activity due to enhanced electrophilicity and DNA interaction .

- Methylthio and oxazole hybrids show broad-spectrum antimicrobial effects, attributed to thiol-mediated disruption of microbial membranes .

- Methylphenyl analogs are underutilized in direct biological studies but remain critical as synthetic intermediates .

生物活性

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This compound exhibits significant potential in pharmaceutical development, organic synthesis, and agricultural applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

- Chemical Formula : C13H15N2O2S

- Molecular Weight : 253.33 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a para-methylphenyl group, which influences its biological activity.

Target Interactions

Thiophene derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to various pharmacological effects such as:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines such as MCF-7 and U-937 .

- Antimicrobial Effects : It exhibits antimicrobial properties by inhibiting the growth of various microbial species, likely through enzyme inhibition.

Biochemical Pathways

The compound influences several biochemical pathways that are critical for its biological activity:

- Cell Signaling Pathways : this compound modulates cell signaling pathways that can affect gene expression and cellular metabolism.

- Enzyme Inhibition : It has been observed to interact with enzymes involved in key metabolic processes, potentially disrupting their normal function and leading to therapeutic effects .

Anticancer Properties

A study highlighted the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| U-937 | 15.00 | Inhibits proliferation through cell cycle arrest |

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Antimicrobial Activity

The antimicrobial efficacy has been evaluated against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| C. albicans | 64 μg/mL |

The compound demonstrated significant inhibitory effects on these organisms, indicating its potential as an antimicrobial agent .

Case Studies

- Pharmaceutical Development : Researchers have utilized this compound as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease .

- Organic Synthesis Applications : This compound is employed in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and pathways that could lead to novel therapeutic agents .

Q & A

Basic Synthesis: What are the standard synthetic routes for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via esterification of its carboxylic acid precursor under acidic conditions. For example:

- Step 1: Suspend 3-amino-5-(4-substituted-phenyl)thiophene-2-carboxylic acid in absolute ethanol, saturate with dry HCl gas, and reflux for 2 hours .

- Step 2: Neutralize with sodium carbonate to precipitate the product, followed by recrystallization from ethanol .

Microwave-assisted synthesis can enhance reaction efficiency. For instance, reacting with ethyl bromoacetate under microwave irradiation yields derivatives with reduced reaction time .

Advanced Synthesis: How can reaction conditions be optimized for higher yields in thiophene carboxylate synthesis?

Methodological Answer:

Optimization strategies include:

- Phase-transfer catalysis: Use tetrabutylammonium bromide (TBAB) in a biphasic benzene-water system to improve reactivity of 1,3-monothio-β-diketones .

- Microwave irradiation: Reduces reaction time from hours to minutes while maintaining yields >80% .

- Solvent selection: Dry chloroform or DMF enhances thiophosgene-mediated isothiocyanate formation .

Key parameters to monitor: temperature, solvent polarity, and catalyst loading .

Characterization: What spectroscopic methods resolve ambiguities in structural confirmation?

Methodological Answer:

- ¹H NMR: Identify substituents via characteristic signals:

- δ 1.43–1.65 ppm (ester methyl protons) .

- δ 6.61 ppm (D₂O-exchangeable NH₂ protons) .

- Mass spectrometry: Confirm molecular weight via [M+1]⁺ peaks (e.g., m/z 387 for a derivative) .

- Cross-validation: Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹) with DFT-calculated vibrational modes to validate electronic effects .

Data Contradictions: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Repetition: Re-run NMR under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak splitting .

- Isotopic labeling: Use deuterated reagents to distinguish exchangeable protons (e.g., NH₂ vs. aromatic signals) .

- Computational validation: Perform DFT calculations to predict NMR chemical shifts or IR bands, comparing them with experimental data .

Mechanistic Insights: What is the proposed mechanism for intramolecular cyclization in thiophene derivatives?

Methodological Answer:

- Intermediate formation: Ethyl bromoacetate reacts with 1,3-monothio-β-diketones to form β-alkyl thioenone intermediates .

- Aldol condensation: Intramolecular cyclization occurs via base-mediated deprotonation, forming the thiophene ring .

- Kinetic control: Low-temperature conditions favor cyclization over side reactions (e.g., polymerization) .

Derivative Synthesis: How is this compound utilized to synthesize bioactive heterocycles?

Methodological Answer:

- Thiazolidinones: React with mercaptoacetic acid and ZnCl₂ to form 4-oxothiazolidin-3-yl derivatives .

- Pyrimidines: Treat with hydrazine hydrate and triethyl orthoformate to yield N-aminopyrimidine scaffolds .

- Triazolopyrimidines: Condense with aromatic aldehydes (e.g., p-fluorobenzaldehyde) in acetic acid/sodium acetate .

Biological Evaluation: What in vitro assays are suitable for assessing anticancer potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。